4-(Benzyloxy)-1H-indole-2-carbaldehyde
Overview
Description
Compounds like “4-(Benzyloxy)-1H-indole-2-carbaldehyde” belong to a class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzyl alcohol with a suitable halogenating agent to form a benzyloxy compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, benzyloxy compounds can undergo reactions typical of ethers, such as cleavage with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
One study highlights the synthesis of various 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, demonstrating their role as important synthetic intermediates for creating a new class of pharmacologically active compounds. The synthesis was achieved by reacting 4-benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes under refluxing conditions. These compounds were characterized by FTIR, NMR, and MS, showcasing their potential in drug development (Jain et al., 2005).
Novel Synthetic Routes
Another significant application is found in the Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenes, including 2-allenyl indoles, demonstrating the chemical versatility of indolic structures in forming complex heterocycles. This catalytic process is efficient for creating piperidine, tetrahydrocarbazole derivatives, and oxygen heterocycles, highlighting the compound's utility in constructing intricate molecular architectures (Zhang et al., 2006).
Metabolic Studies in Plants
Research on Arabidopsis thaliana revealed the presence of indolic metabolites, including indole-3-carbaldehyde, in cell wall extracts of roots and leaves. This study underscores the structural uniformity of aromatic compounds across the plant kingdom and their increase in concentration upon infection, indicating a role in plant defense mechanisms (Tan et al., 2004).
Indole Aldehydes as Antioxidant and Anti-inflammatory Agents
Indole aldehydes containing the N-benzyl moiety have been synthesized and evaluated for their biological activities, demonstrating significant antioxidant and anti-inflammatory properties. This study showcases the therapeutic potential of such compounds in medical chemistry (Survase et al., 2019).
Advanced Catalytic Methods for Synthesis
The synthesis and functionalization of indoles through palladium-catalyzed reactions have been extensively reviewed, highlighting the critical role of palladium catalysis in developing new methods for preparing biologically active indole derivatives. This body of work underscores the importance of transition metal catalysis in modern synthetic chemistry (Cacchi & Fabrizi, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-phenylmethoxy-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-14-15(17-13)7-4-8-16(14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUXJSWIVUJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1H-indole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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